molecular formula C17H17N3 B2370189 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline CAS No. 433700-99-3

4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline

Cat. No.: B2370189
CAS No.: 433700-99-3
M. Wt: 263.344
InChI Key: RPDJOGKCAAVAJQ-UHFFFAOYSA-N
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Description

4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline typically involves multi-step organic reactions. One common method includes the reaction of 2-methylallyl bromide with 2-aminobenzimidazole under basic conditions to form the intermediate product. This intermediate is then reacted with 4-nitroaniline in the presence of a reducing agent to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methylimidazol-1-yl)aniline
  • 4-(1H-imidazol-1-yl)aniline
  • 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline

Uniqueness

4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity in chemical reactions .

Properties

IUPAC Name

4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c1-12(2)11-20-16-6-4-3-5-15(16)19-17(20)13-7-9-14(18)10-8-13/h3-10H,1,11,18H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDJOGKCAAVAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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